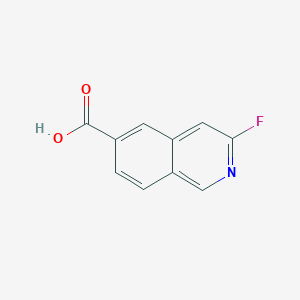

3-Fluoroisoquinoline-6-carboxylic acid

Descripción

BenchChem offers high-quality 3-Fluoroisoquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoroisoquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H6FNO2 |

|---|---|

Peso molecular |

191.16 g/mol |

Nombre IUPAC |

3-fluoroisoquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H6FNO2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H,13,14) |

Clave InChI |

NECKTAACOVWGGE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CN=C(C=C2C=C1C(=O)O)F |

Origen del producto |

United States |

Pharmacokinetics and pharmacodynamics of 3-Fluoroisoquinoline-6-carboxylic acid

An In-Depth Technical Guide to the Preclinical Assessment of 3-Fluoroisoquinoline-6-carboxylic acid

Executive Summary

The isoquinoline and quinoline scaffolds represent "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activity.[1][2] Their derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[1][3][4] This guide introduces 3-Fluoroisoquinoline-6-carboxylic acid , a novel investigational compound designed to leverage the therapeutic potential of this scaffold. The strategic incorporation of a fluorine atom and a carboxylic acid moiety is intended to optimize its drug-like properties. Fluorine can enhance metabolic stability, membrane permeation, and binding affinity, while the carboxylic acid group often serves as a critical anchor for target engagement and influences solubility.[5][6][7][8]

Given the therapeutic history of related structures, this document outlines a comprehensive preclinical development plan to investigate two primary, plausible hypotheses for the mechanism of action of 3-Fluoroisoquinoline-6-carboxylic acid:

-

Hypothesis A: A potent inhibitor of a key protein kinase (e.g., VEGFR2) involved in cancer angiogenesis.

-

Hypothesis B: An inhibitor of bacterial DNA gyrase, acting as a novel fluoroquinolone-like antibacterial agent.

This whitepaper provides a prospective analysis of the compound's anticipated pharmacokinetic and pharmacodynamic profiles. It details the essential, self-validating experimental protocols required to rigorously test these hypotheses, offering a complete roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising molecule.

Part I: Projected Pharmacokinetic (PK) Profile: The Journey of a Molecule

The clinical success of a drug candidate is fundamentally dependent on its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). Based on its structural features and data from related fluoroquinolone and quinoline classes, we project the following PK characteristics for 3-Fluoroisoquinoline-6-carboxylic acid.

A. Absorption

We anticipate favorable oral bioavailability for this compound, a hallmark of many fluoroquinolone drugs.[9][10][11] The absorption will be governed by a balance between its solubility and lipophilicity. The carboxylic acid group (pKa-dependent) will enhance aqueous solubility in the intestinal lumen, while the fluorinated isoquinoline core contributes to the lipophilicity required for passive diffusion across the gut wall.[8] The co-administration of polyvalent cations (e.g., in antacids) may chelate the molecule and reduce absorption, a known interaction for this class of compounds.[9]

B. Distribution

A high volume of distribution (Vd) is expected, suggesting extensive penetration from the plasma into tissues, including the lungs and prostate.[10][11][12] This is a critical feature for treating systemic diseases, be it metastatic cancer or a disseminated bacterial infection. Plasma protein binding is projected to be moderate and will be a key parameter to quantify, as only the unbound fraction is pharmacologically active.[10]

C. Metabolism

The metabolic fate of 3-Fluoroisoquinoline-6-carboxylic acid will be a primary determinant of its half-life and potential for drug-drug interactions.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by cytochrome P450 (CYP) enzymes.[6] The placement of the fluorine atom at the 3-position is hypothesized to block a potential site of oxidative metabolism, thereby enhancing the compound's metabolic stability and prolonging its duration of action.[5][7]

-

Metabolic Pathways: While the core structure may be stable, the carboxylic acid group is a prime substrate for Phase II conjugation reactions, particularly glucuronidation via UGT enzymes. This would convert the molecule into a more water-soluble metabolite poised for excretion.

D. Excretion

The primary route of elimination could be either renal or hepatic, as considerable variation exists within the broader quinolone class.[9][10] Given the presence of the polar carboxylic acid group, significant renal excretion of the parent drug and its glucuronide metabolite is a strong possibility.[11]

Projected PK Parameters in a Rodent Model

The following table summarizes hypothetical, yet realistic, pharmacokinetic parameters for 3-Fluoroisoquinoline-6-carboxylic acid following a single dose in rats. These values serve as a benchmark for the experimental studies outlined in Part III.

| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |

| Cmax (Maximum Concentration) | 1200 ng/mL | 850 ng/mL |

| Tmax (Time to Cmax) | 5 min | 1.5 h |

| AUC (0-inf) (Area Under the Curve) | 3,500 ng·h/mL | 14,000 ng·h/mL |

| t1/2 (Elimination Half-life) | 4.5 h | 4.8 h |

| CL (Clearance) | 9.5 mL/min/kg | - |

| Vd (Volume of Distribution) | 3.6 L/kg | - |

| F (%) (Oral Bioavailability) | - | 80% |

Part II: Projected Pharmacodynamic (PD) Profile & Mechanistic Hypotheses

Pharmacodynamics (PD) describes the effect of a drug on the body. Here, we explore the two leading therapeutic hypotheses for 3-Fluoroisoquinoline-6-carboxylic acid.

A. Hypothesis A: Anticancer Agent - Tyrosine Kinase Inhibitor

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases that drive tumor growth and survival.[3][4][13] We hypothesize that our compound targets a key tyrosine kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.

-

Proposed Mechanism of Action: By binding to the ATP-binding site of the VEGFR2 kinase domain, 3-Fluoroisoquinoline-6-carboxylic acid would block its phosphorylation and subsequent activation. This would inhibit downstream signaling pathways (like PI3K/AKT and MAPK), ultimately suppressing endothelial cell proliferation, migration, and the formation of new blood vessels required for tumor growth.[2]

B. Hypothesis B: Antibacterial Agent - DNA Gyrase Inhibitor

The fluoroquinolone class of antibiotics functions by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11] This is a well-established mechanism, and the structure of our compound is consistent with this mode of action.

-

Proposed Mechanism of Action: The compound is hypothesized to bind to the complex formed between DNA gyrase and bacterial DNA. This stabilizes the transient double-strand breaks created by the enzyme during DNA replication, preventing the re-ligation of the DNA strands.[4] The accumulation of these breaks is lethal to the bacterium. The key pharmacodynamic predictors of efficacy for this class are concentration-dependent, specifically the ratio of the Area Under the Curve to the Minimum Inhibitory Concentration (AUC/MIC) and the ratio of the maximum concentration to the MIC (Cmax/MIC).[10][14][15]

-

Step-by-Step Protocol:

-

Preparation: Prepare a 1 µM working solution of the test compound in a phosphate buffer (pH 7.4). Prepare a suspension of pooled human liver microsomes (0.5 mg/mL final concentration) in the same buffer. Prepare a 1 mM NADPH solution.

-

Incubation: In a 96-well plate, add the microsomal suspension and the test compound. Pre-incubate at 37°C for 10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH solution.

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression is used to calculate the in vitro half-life (t1/2 = -0.693 / slope), which is then used to determine the intrinsic clearance (CLint).

-

B. In Vivo Pharmacokinetics: Rodent PK Study

-

Rationale: This study is essential to understand the full ADME profile in a living system and to determine critical parameters like oral bioavailability (F) and clearance (CL) that are required for dose projection in efficacy studies. [16][17]A crossover design can improve precision and reduce animal usage. [18]

-

Step-by-Step Protocol:

-

Animal Preparation: Use adult male Sprague-Dawley rats (n=3-5 per group) equipped with jugular vein catheters for serial blood sampling. [19] 2. Dosing:

-

IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

-

PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg) after a brief fasting period.

-

-

Blood Collection: Collect serial blood samples (approx. 100 µL) at pre-determined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

-

Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Extract the drug from plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate the key PK parameters listed in the table above.

-

C. In Vitro Pharmacodynamics: Target-Based Assays

-

Rationale: These assays directly measure the compound's ability to interact with its hypothesized molecular target, providing a quantitative measure of potency (IC50).

-

Protocol C1: Kinase Inhibition Assay (ADP-Glo™)

-

Setup: In a 384-well plate, add the kinase (e.g., recombinant human VEGFR2), the peptide substrate, and the test compound at various concentrations. [20][21] 2. Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. [22] 4. Data Acquisition: Measure luminescence using a plate reader. A higher signal indicates more ADP was produced (less inhibition), while a lower signal indicates potent inhibition.

-

Analysis: Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Protocol C2: DNA Gyrase Supercoiling Inhibition Assay

-

Setup: In microfuge tubes, combine the reaction buffer, relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations. [23] 2. Enzyme Reaction: Add E. coli DNA gyrase to each tube to initiate the supercoiling reaction. Incubate at 37°C for 30-60 minutes. [24][25] 3. Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis at a low voltage to separate the supercoiled (fast-migrating) and relaxed (slow-migrating) forms of the plasmid.

-

Analysis: Stain the gel with ethidium bromide and visualize under UV light. Quantify the density of the supercoiled band. The concentration of the compound that inhibits 50% of the supercoiling activity is the IC50.

-

Projected In Vitro Potency Data

| Assay Type | Target/Organism | Endpoint | Hypothetical Value |

| Hypothesis A (Anticancer) | |||

| Kinase Inhibition | Human VEGFR2 | IC50 | 25 nM |

| Cell Proliferation | HUVEC Endothelial Cells | GI50 | 80 nM |

| Cell Proliferation | A549 Lung Cancer Cells | GI50 | 250 nM |

| Hypothesis B (Antibacterial) | |||

| Gyrase Inhibition | E. coli DNA Gyrase | IC50 | 50 nM |

| Antibacterial Activity | Escherichia coli | MIC | 0.1 µg/mL |

| Antibacterial Activity | Staphylococcus aureus | MIC | 0.4 µg/mL |

Part IV: Integrated PK/PD Analysis & Path Forward

The ultimate goal of these preclinical studies is to integrate the PK and PD data to establish a clear dose-exposure-response relationship. This integration allows for the prediction of a therapeutic dose and schedule for potential human studies.

-

For the Anticancer Hypothesis: The key is to determine if the plasma concentrations achieved at a well-tolerated dose (from PK studies) can exceed the concentrations required for biological effect (the GI50 from cell proliferation assays) for a sustained period. The goal is to maintain the unbound drug concentration above the GI50 for the target cancer cells throughout the dosing interval.

-

For the Antibacterial Hypothesis: The predictive PK/PD indices are calculated using the data from the rodent PK study and the MIC values. For gram-negative bacteria like E. coli, an AUC/MIC ratio of >100-125 is often associated with clinical and bacteriological success. [10][14]Using our hypothetical data:

-

AUC (PO) = 14,000 ng·h/mL = 14 µg·h/mL

-

MIC (E. coli) = 0.1 µg/mL

-

Calculated AUC/MIC = 140 This value is above the target threshold, suggesting the compound has a high probability of efficacy against E. coli at the tested dose.

-

Conclusion

3-Fluoroisoquinoline-6-carboxylic acid is a rationally designed molecule with significant therapeutic potential, grounded in the established success of the quinoline scaffold. This guide presents a dual-hypothesis framework for its development as either a targeted anticancer agent or a novel antibacterial. The projected pharmacokinetic profile is promising, characterized by good oral bioavailability and enhanced metabolic stability conferred by the fluorine substituent. The proposed pharmacodynamic mechanisms are potent and validated therapeutic strategies.

The detailed experimental workflows provided herein constitute a robust and logical pathway for the preclinical evaluation of this compound. By systematically executing these studies and integrating the resulting PK and PD data, drug development professionals can rigorously assess the therapeutic viability of 3-Fluoroisoquinoline-6-carboxylic acid and make data-driven decisions on its advancement toward clinical investigation.

References

-

Honeybourne, D. (1997). Pharmacokinetics and pharmacodynamics of fluoroquinolones in the respiratory tract. European Respiratory Journal, 10(5), 1161-1170. Available at: [Link]

-

Yadav, P., & Shah, K. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2235-2250. Available at: [Link]

-

MSD Manual Professional Edition. (2023). Fluoroquinolones. MSD Manuals. Available at: [Link]

-

Lomaestro, B. M., & Bailie, G. R. (2000). Pharmacokinetics and pharmacodynamics of fluoroquinolones. The Journal of pharmacy and pharmacology, 52(4), 357-368. Available at: [Link]

-

Davis, R., & Bryson, H. M. (1999). Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_1), S1-S10. Available at: [Link]

-

Afrin, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5876-5908. Available at: [Link]

-

Urology Textbook. (n.d.). Fluoroquinolones: Pharmacology, Adverse Effects and Contraindications. Available at: [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Available at: [Link]

-

Lomaestro, B. M., & Drusano, G. L. (1995). Pharmacodynamics of Fluoroquinolones. Clinical Infectious Diseases, 21(Supplement_1), S93-S101. Available at: [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 15(1), 1-20. Available at: [Link]

-

Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Available at: [Link]

-

Forrest, A., et al. (2000). Application of fluoroquinolone pharmacodynamics. Journal of Antimicrobial Chemotherapy, 46(suppl_T1), 35-42. Available at: [Link]

-

Schentag, J. J. (1999). Pharmacodynamics of fluoroquinolones. The Journal of antimicrobial chemotherapy, 43(Suppl B), 51-58. Available at: [Link]

-

Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Available at: [Link]

-

Patel, M., & Srinivas, N. R. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Current Pharmaceutical Analysis, 17(9), 1147-1160. Available at: [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of fluorine chemistry, 129(9), 743-752. Available at: [Link]

-

Pal, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1264, 133224. Available at: [Link]

-

Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]

-

Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. Available at: [Link]

-

Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available at: [Link]

-

Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Methods in Molecular Medicine (pp. 11-18). Humana Press. Available at: [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

-

Di, L., & Kerns, E. H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current protocols in pharmacology, 34(1), 7-3. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available at: [Link]

-

Li, F., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(16), e1210. Available at: [Link]

-

Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Available at: [Link]

-

Jirkovský, E., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 629. Available at: [Link]

-

Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available at: [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmphs.com [ijmphs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. annualreviews.org [annualreviews.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoroquinolones - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 10. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. urology-textbook.com [urology-textbook.com]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. One moment, please... [vimta.com]

- 18. mdpi.com [mdpi.com]

- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. topogen.com [topogen.com]

- 25. inspiralis.com [inspiralis.com]

Comprehensive Physicochemical Profiling: Solubility Dynamics of 3-Fluoroisoquinoline-6-carboxylic Acid in DMSO and Aqueous Buffers

Executive Summary

In early-stage drug discovery and lead optimization, the physicochemical behavior of fragment building blocks dictates the success of downstream biological assays and formulation strategies. 3-Fluoroisoquinoline-6-carboxylic acid (CAS: 1104071-70-6) is a highly versatile fluorinated heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and metal-organic frameworks[1, 15].

However, its rigid aromatic core and specific functional groups present unique solubility challenges. This whitepaper provides an authoritative, in-depth analysis of the solubility profile of 3-Fluoroisoquinoline-6-carboxylic acid, detailing the causality behind its behavior in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. Furthermore, it establishes self-validating experimental protocols for both kinetic and thermodynamic solubility assessments.

Physicochemical Causality: The "Why" Behind the Solubility Profile

To predict and manipulate the solubility of 3-Fluoroisoquinoline-6-carboxylic acid, we must first deconstruct its molecular architecture and the resulting electronic effects.

Structural Deconstruction and Ionization States

The molecule features three critical elements that govern its solvation thermodynamics:

-

The Isoquinoline Core: A highly lipophilic, planar aromatic system that drives strong intermolecular π−π stacking in the solid crystal lattice. This high crystal lattice energy is the primary barrier to aqueous dissolution.

-

The C6-Carboxylic Acid: A classic hydrogen-bond donor/acceptor with an estimated pKa of ~3.5 to 4.5.

-

The C3-Fluorine Atom: Fluorine is the most electronegative element. Positioned at C3, it exerts a powerful electron-withdrawing inductive effect (-I) across the heterocyclic ring. This significantly pulls electron density away from the adjacent isoquinoline nitrogen, drastically lowering the nitrogen's basicity (estimated pKa drops from ~5.4 in unsubstituted isoquinoline to < 3.0) [11].

Solvent Interactions: DMSO vs. Aqueous Media

DMSO (Dimethyl Sulfoxide): DMSO is a polar aprotic solvent with a high dielectric constant. It acts as a universal solvent for this compound because its oxygen atom acts as a potent hydrogen-bond acceptor for the C6-carboxylic acid, while its methyl groups hydrophobically interact with the isoquinoline core. DMSO effectively disrupts the crystal lattice without requiring the compound to ionize, resulting in high solubility (typically >50 mM) [5, 13].

Aqueous Buffers (pH Dependency): In aqueous media, solubility is strictly governed by the pH of the buffer relative to the molecule's ionization states [13].

-

Acidic Conditions (pH < 3): The carboxylic acid is fully protonated (neutral). The compound exhibits poor to moderate solubility depending on the exact protonation state of the nitrogen.

-

Isoelectric Region (pH 3.5 - 5.0): The molecule exists predominantly in a neutral or zwitterionic state. The lack of net charge maximizes lipophilicity and minimizes hydration, representing the nadir of its solubility profile.

-

Physiological Conditions (pH 7.4): The C6-carboxylic acid is fully deprotonated into a carboxylate anion ( COO− ). This ion-dipole interaction with water drastically enhances thermodynamic solubility [8].

Fig 1: Logical relationship between pH, ionization state, and aqueous solubility.

Quantitative Data Presentation

The following table summarizes the expected solubility parameters for 3-Fluoroisoquinoline-6-carboxylic acid based on structural analogs and standard profiling of fluorinated isoquinoline derivatives [2, 5, 8].

| Solvent / Medium | pH | Assay Type | Expected Solubility Range | Primary Solvation Mechanism |

| 100% DMSO | N/A | Absolute | > 50 mM (> 9.5 mg/mL) | Polar aprotic solvation; H-bond acceptance. |

| SGF (Simulated Gastric Fluid) | 1.2 | Thermodynamic | < 50 µM (< 0.01 mg/mL) | Protonated lipophilic state; high lattice energy. |

| Acetate Buffer | 4.5 | Thermodynamic | < 10 µM (Precipitates) | Isoelectric point; neutral species dominance. |

| PBS / SIF (Intestinal Fluid) | 7.4 | Thermodynamic | 100 - 500 µM | Carboxylate anion formation; ion-dipole hydration. |

| PBS + 1% DMSO | 7.4 | Kinetic | Up to 1 mM (Transient) | Supersaturation via solvent displacement. |

Self-Validating Experimental Methodologies

To ensure scientific integrity, solubility testing must be divided into Kinetic and Thermodynamic workflows. Kinetic solubility mimics the conditions of in vitro biological assays (where a DMSO stock is spiked into a buffer), while thermodynamic solubility determines the true equilibrium state required for formulation and in vivo dosing [2, 8].

Protocol 1: Kinetic Solubility Assay (Early Discovery / HTS)

Objective: Determine the maximum concentration at which the compound remains in solution upon dilution from a DMSO stock into an aqueous buffer before precipitation occurs (the "DMSO crash") [13].

Self-Validation Mechanism: Inclusion of a highly soluble control (Atenolol) and a poorly soluble control (Ketoconazole) ensures the detection limits of the nephelometer or LC-MS are calibrated correctly [2].

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 3-Fluoroisoquinoline-6-carboxylic acid in anhydrous DMSO to a concentration of 10 mM. Sonicate for 5 minutes at room temperature to ensure complete dissolution[13].

-

Serial Dilution: Prepare a 10-point 2-fold serial dilution of the compound in 100% DMSO.

-

Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a 96-well UV-transparent microplate containing 198 µL of PBS (pH 7.4). The final DMSO concentration is strictly maintained at 1% to prevent solvent-induced toxicity artifacts in downstream bioassays [2].

-

Incubation: Shake the plate at 300 rpm for 2 hours at 25°C.

-

Detection:

-

Nephelometry: Read the plate using a laser nephelometer to detect light scattering caused by colloidal aggregates.

-

LC-MS/MS Readout: Filter the plate through a 0.22 µm filter membrane. Dilute the filtrate 10x with DMSO and analyze via LC-MS/MS against a standard curve prepared directly in DMSO [2].

-

Protocol 2: Thermodynamic Solubility Assay (Late Stage / Formulation)

Objective: Measure the true saturation solubility of the solid compound in equilibrium with the solvent, overcoming the crystal lattice energy [3, 7].

Self-Validation Mechanism: Time-course sampling at 24, 48, and 72 hours. Equilibrium is validated only when the concentration between the 48h and 72h timepoints shows a variance of less than 5% [7].

Step-by-Step Methodology:

-

Solid Addition: Accurately weigh 1.0 mg of solid 3-Fluoroisoquinoline-6-carboxylic acid into a 1.5 mL glass HPLC vial[3, 7].

-

Buffer Addition: Add 1.0 mL of 0.1 M Phosphate Buffer (pH 7.4) directly to the solid. Do not use any DMSO [3].

-

Equilibration (Shake-Flask): Seal the vials and incubate in a thermomixer at 25°C, shaking vigorously at 700 rpm for 72 hours [3, 7].

-

Phase Separation: Visually inspect the vials. Crucial QC step: Undissolved solid must be visible at the bottom of the vial to guarantee that the solution is truly saturated [7].

-

Filtration & Analysis: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via reversed-phase HPLC (e.g., Kinetex C18 column) using an external calibration curve generated from a pure DMSO stock [2, 7].

Fig 2: Comparative workflows for Kinetic vs. Thermodynamic solubility assays.

Conclusion

For 3-Fluoroisoquinoline-6-carboxylic acid, the interplay between the electron-withdrawing C3-fluorine and the ionizable C6-carboxylic acid creates a highly pH-dependent solubility profile. While kinetic solubility via DMSO stock dilution is sufficient for early in vitro screening, researchers must be acutely aware of the "DMSO crash" phenomenon, particularly near the compound's isoelectric point. For robust late-stage development, the 72-hour shake-flask method remains the gold standard for determining true thermodynamic equilibrium.

References

-

ChemBuyersGuide. "3-FLUOROISOQUINOLINE-6-CARBOXYLIC ACID CAS:1104071-70-6." ChemBuyersGuide.com. Available at: [Link]

-

BioDuro-Sundia. "ADME Solubility Assay - Kinetic and Thermodynamic Protocols." BioDuro-Global CRDMO. Available at: [Link]

-

Protocols.io. "In-vitro Thermodynamic Solubility." Protocols.io. Available at:[Link]

-

Asian Journal of Chemistry. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery." Asianpubs.org. Available at: [Link]

-

Bio-Protocol. "Determination of Thermodynamic Solubility." Bio-protocol.org. Available at: [Link]

-

PubChem. "Isoquinoline-6-carboxylic acid | CID 22128831." National Institutes of Health. Available at: [Link]

In vitro biochemical assay protocols using 3-Fluoroisoquinoline-6-carboxylic acid

A Framework for the In Vitro Biochemical Characterization of Novel DNA Damage Response Modulators: A Case Study with 3-Fluoroisoquinoline-6-carboxylic acid as a Putative PARP Inhibitor

**Abstract

The identification and characterization of novel inhibitors targeting the DNA Damage Response (DDR) network represent a cornerstone of modern oncology research.[1] While numerous scaffolds have been explored, the vast chemical space necessitates a systematic and robust framework for evaluating new chemical entities. This guide outlines a comprehensive in vitro biochemical workflow for the characterization of investigational compounds. As a case study, we will use 3-Fluoroisoquinoline-6-carboxylic acid, a molecule possessing structural motifs reminiscent of known pharmacophores that interact with Poly(ADP-ribose) Polymerase (PARP) enzymes. This document provides detailed protocols, the scientific rationale behind experimental choices, and data interpretation guidelines for primary screening, selectivity profiling, and mechanism of action studies.

Introduction: Rationale for Investigation

The isoquinoline scaffold is a privileged structure in medicinal chemistry. Notably, derivatives such as 1-oxo-3,4-dihydroisoquinolones have been successfully developed as potent inhibitors of PARP enzymes.[2] PARP1 and PARP2 are critical mediators of DNA single-strand break repair; their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, via a mechanism known as synthetic lethality.[2][3]

The subject of this guide, 3-Fluoroisoquinoline-6-carboxylic acid, contains key structural features—a heterocyclic core and a carboxylic acid moiety—that suggest potential interaction with the nicotinamide-adenine dinucleotide (NAD+) binding pocket of PARP enzymes. The fluorine atom can further enhance binding affinity and modulate metabolic stability. Therefore, a logical first step in characterizing this molecule is to assess its activity against PARP1, the primary and most-studied member of the PARP family involved in DNA repair.[4]

This guide will detail the necessary biochemical assays to:

-

Determine the direct inhibitory potency of the compound against PARP1.

-

Assess its selectivity against the closely related PARP2 isoform.

-

Elucidate its enzymatic mechanism of inhibition.

Part I: Primary Enzymatic Assay for PARP1 Inhibition (IC50 Determination)

The foundational step in characterizing a putative inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the compound required to reduce the enzyme's activity by 50%, providing a primary measure of its potency. We will describe a homogenous, chemiluminescent assay that measures the depletion of the PARP substrate, NAD+.

Principle and Workflow

The assay quantifies PARP1 activity by measuring the amount of NAD+ remaining after the enzymatic reaction. In the presence of an active PARP1 enzyme and its co-factor, nicked DNA, NAD+ is consumed to synthesize poly(ADP-ribose) (PAR) chains. The remaining NAD+ is then converted to NADH, which is used by a reductase to convert a pro-luciferin substrate into a light-emitting product. The luminescent signal is therefore inversely proportional to PARP1 activity.

Caption: Workflow for determining the enzymatic mechanism of inhibition.

Protocol: Kinetic Analysis

-

Setup: Prepare two sets of reactions in a 384-well plate.

-

Set 1 (No Inhibitor): Contains PARP1, activated DNA, and DMSO vehicle.

-

Set 2 (Inhibitor): Contains PARP1, activated DNA, and 3-Fluoroisoquinoline-6-carboxylic acid at a fixed concentration (e.g., its IC50).

-

-

NAD+ Titration: To both sets, add varying final concentrations of β-NAD+. A recommended range is 8-10 concentrations spanning from 0.1x to 10x the reported Km of PARP1 for NAD+.

-

Kinetic Read: Measure the reaction progress over a short time course (e.g., every 2 minutes for 20 minutes) using a kinetic plate reader. The initial velocity (V₀) is determined from the linear portion of the progress curve.

-

Data Analysis:

-

Plot V₀ versus [NAD+] for both sets of data and fit to the Michaelis-Menten equation to determine Vmax (maximum velocity) and Km (Michaelis constant).

-

Generate a Lineweaver-Burk plot (1/V₀ vs 1/[NAD+]).

-

Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

-

Uncompetitive Inhibition: The lines will be parallel.

-

-

Trustworthiness and Scientific Insights

-

Self-Validation: Every experiment must include positive and negative controls. The positive control (e.g., Olaparib) validates that the assay system can detect known inhibitors. The negative control (DMSO vehicle) defines the 100% activity window.

-

DMSO Tolerance: The final DMSO concentration in the assay should be kept constant across all wells and should not exceed a level that inhibits the enzyme (typically ≤2%). * Compound Solubility: Poor solubility of the test compound can lead to artificially low potency. Visually inspect compound stock solutions and consider using alternative solvents or solubility enhancers if precipitation is observed.

-

Enzyme Quality: The purity and activity of the recombinant PARP enzyme are paramount. Always use a reputable commercial source or thoroughly validate in-house preparations.

Conclusion

This application note provides a validated, step-wise biochemical framework to perform an initial, yet comprehensive, characterization of novel investigational compounds targeting PARP enzymes, using 3-Fluoroisoquinoline-6-carboxylic acid as a hypothetical candidate. By systematically determining potency (IC50), isoform selectivity, and the enzymatic mechanism of action, researchers can efficiently generate the foundational data required to make informed decisions about the progression of a compound in the drug discovery pipeline. This rigorous approach ensures data integrity and provides a solid basis for further cellular and in vivo studies.

References

-

Biochemical assays for the discovery of TDP1 inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

In vitro PARylation assay. Bio-protocol. Available at: [Link]

-

Chemical Tools for the Study of DNA Repair. National Center for Biotechnology Information. Available at: [Link]

-

Small-molecule inhibitors of DNA damage-repair pathways: an approach to overcome tumor resistance to alkylating anticancer drugs. National Center for Biotechnology Information. Available at: [Link]

-

Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. National Center for Biotechnology Information. Available at: [Link]

-

DNA Damage Repair. BPS Bioscience. Available at: [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Center for Biotechnology Information. Available at: [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. ResearchGate. Available at: [Link]

-

A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers. Available at: [Link]

-

Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers. Available at: [Link]

-

Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. PubMed. Available at: [Link]

-

PARP Inhibitors in Ovarian Cancer. IntechOpen. Available at: [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Center for Biotechnology Information. Available at: [Link]

-

Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. MDPI. Available at: [Link]

-

Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. Oncology Research. Available at: [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

-

7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump. MDPI. Available at: [Link]

- A process for synthesis of fluoroquinolonic derivatives. Google Patents.

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]

- 4. PARP Inhibitors in Ovarian Cancer | IntechOpen [intechopen.com]

Technical Support Center: Optimizing Flash Chromatography for 3-Fluoroisoquinoline-6-carboxylic Acid

Target Audience: Researchers, Discovery Chemists, and Process Scientists Subject: Advanced Purification, Troubleshooting, and Method Optimization

Welcome to the Technical Support Center. Purifying amphoteric and zwitterionic heteroaromatics like 3-Fluoroisoquinoline-6-carboxylic acid presents a unique "perfect storm" of chromatographic challenges. This guide is engineered to provide field-proven, mechanistically grounded solutions to ensure high-recovery, high-purity isolations.

Frequently Asked Questions (FAQs): The Chemical Context

Q: Why is 3-Fluoroisoquinoline-6-carboxylic acid notoriously difficult to purify on standard normal-phase silica gel? A: The difficulty is rooted in the molecule's electronic distribution. The isoquinoline nitrogen acts as a base, while the C6 carboxylic acid acts as an acid. Although the highly electronegative fluorine at the C3 position exerts an inductive electron-withdrawing effect (-I effect) that lowers the basicity of the adjacent nitrogen, the molecule still exhibits strong polar and partially zwitterionic character at neutral pH.

When applied to bare silica gel (which possesses weakly acidic silanol groups with a pKa of ~4.5–5.5), the basic nitrogen interacts strongly via ion-exchange mechanisms, while the carboxylic acid engages in aggressive hydrogen bonding[1]. This dual-affinity results in irreversible adsorption, severe peak tailing, and poor recovery.

Q: Can I just use a highly polar solvent system (e.g., DCM/Methanol) to force it off the column? A: Forcing elution with high concentrations of methanol often results in co-elution of impurities and massive band broadening. Methanol disrupts hydrogen bonding but does not address the ionic interactions with the silanol groups. A chemical modifier (additive) or a change in the stationary phase is required to alter the partitioning thermodynamics[2].

Troubleshooting Guide: Resolving Elution & Resolution Issues

Q: I am experiencing severe peak tailing and low recovery on normal-phase flash chromatography. How do I fix this? A: You must suppress the ionization of both the analyte and the stationary phase.

-

Solution 1 (Mobile Phase Modification): Introduce a volatile acidic modifier, such as 0.1% Trifluoroacetic acid (TFA) or Formic Acid, into your mobile phase. This protonates the acidic silanol groups on the silica (neutralizing their charge) and prevents secondary ionic interactions[1].

-

Solution 2 (Stationary Phase Switch): If tailing persists, abandon normal phase and switch to C18 Reversed-Phase (RP) flash chromatography. RP relies on hydrophobic partitioning rather than polar interactions, completely bypassing the silanol issue[2].

Q: When using C18 Reversed-Phase, my compound elutes immediately in the void volume. How do I increase retention? A: At neutral pH, the carboxylic acid is ionized (deprotonated), making the molecule highly hydrophilic.

-

Solution: Lower the pH of your aqueous mobile phase to ~2.0 using 0.1% TFA. This fully protonates the carboxylic acid, neutralizing its negative charge. Concurrently, the TFA anion forms a lipophilic ion-pair with the protonated isoquinoline nitrogen. This ion-pairing mechanism significantly increases the molecule's overall lipophilicity, driving it into the C18 stationary phase and increasing retention time[3].

Q: My crude mixture is highly insoluble in standard loading solvents. How do I load it onto the column without it crashing out at the column head? A: Zwitterionic compounds have high crystal lattice energies and low solvation energies in standard organic solvents. Liquid loading will cause precipitation, leading to high backpressure and distorted peak shapes.

-

Solution: You must use Dry Loading . Dissolve the crude in a strong, volatile solvent mixture (e.g., THF/Methanol with a drop of TFA), mix it with a solid support (C18 silica), and evaporate it to a free-flowing powder before loading.

Visual Diagnostics & Workflows

Caption: Troubleshooting decision tree for resolving peak tailing and retention issues.

Quantitative Data: Mobile Phase Additive Selection

Selecting the correct volatile buffer or additive is critical for preparative liquid chromatography, as the additive must be easily removed post-purification without leaving non-volatile salt residues[4].

| Additive | Typical Conc. (v/v) | Mobile Phase pH | Volatility | Mechanistic Effect on 3-Fluoroisoquinoline-6-carboxylic acid |

| Trifluoroacetic Acid (TFA) | 0.1% | ~2.0 | High | Fully protonates COOH; forms a strong, lipophilic ion-pair with the basic nitrogen, maximizing C18 retention. |

| Formic Acid (FA) | 0.1% - 0.5% | ~2.7 | High | Protonates COOH; weaker ion-pairing capability than TFA. Good for LC-MS compatibility. |

| Acetic Acid (AcOH) | 0.5% - 1.0% | ~3.2 | Moderate | May not fully protonate the COOH depending on the exact microenvironment pKa; can result in broader peaks. |

Self-Validating Protocol: Optimized Reversed-Phase Workflow

To guarantee high purity and recovery, employ this step-by-step methodology utilizing C18 Reversed-Phase chromatography with dry loading. This system is self-validating: each step contains a physical check to ensure the thermodynamics of the separation are maintained.

Phase 1: Solid-Support Preparation (Dry Loading)

-

Solubilization: Weigh your crude 3-Fluoroisoquinoline-6-carboxylic acid. Dissolve it in a 1:1 mixture of THF and Methanol. Add 0.1% TFA dropwise until the solution is completely clear.

-

Validation Check: Hold the flask to the light. If particulate matter remains, add more solvent. Do not proceed until solubilization is absolute.

-

-

Adsorption: Add bulk C18 silica gel to the flask at a 1:3 ratio (Crude Mass : Silica Mass).

-

Evaporation: Attach to a rotary evaporator and carefully remove the solvent under reduced pressure at 40°C.

-

Validation Check: The resulting material MUST be a completely free-flowing powder. If it clumps or sticks to the glass, residual solvent is present, which will cause band broadening on the column. Re-evaporate until perfectly dry.

-

-

Packing: Transfer the dry powder into an empty solid-load cartridge and compress it gently with a frit.

Phase 2: Chromatographic Execution

-

Column Equilibration: Mount a pre-packed C18 flash column. Equilibrate with 3 Column Volumes (CV) of 95% Water / 5% Acetonitrile containing 0.1% TFA[2].

-

Scout Run (Self-Validation): Before committing the bulk sample, run a 10–20 mg small-scale purification[2].

-

Gradient Elution:

-

0–2 CV: Hold at 5% Acetonitrile (Isocratic wash to remove highly polar impurities).

-

2–12 CV: Linear gradient from 5% to 60% Acetonitrile.

-

12–14 CV: Flush at 100% Acetonitrile.

-

-

Fraction Collection: Collect fractions based on UV absorption (typically 254 nm for the isoquinoline chromophore).

Phase 3: Post-Processing

-

Solvent Removal: Combine pure fractions. Because the mobile phase contains water and TFA, rotary evaporation is inefficient and may degrade the product.

-

Lyophilization: Freeze the combined fractions and lyophilize (freeze-dry) to yield the pure 3-Fluoroisoquinoline-6-carboxylic acid as a fluffy powder, completely free of TFA.

Caption: Step-by-step workflow for dry loading and reversed-phase purification.

References

- RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.

- Purifying ionic compounds by flash column chrom

- Key Concepts and Considerations of Preparative Liquid Chromatography.

- Technical Support Center: Purification of Bulky Amines by Chrom

Sources

A Comparative Guide to 3-Fluoroisoquinoline-6-carboxylic Acid and its Positional Isomers for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinoline scaffold remains a privileged structure, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate physicochemical and pharmacological properties, leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical comparison of 3-Fluoroisoquinoline-6-carboxylic acid and its positional isomers, offering insights into their synthesis, physicochemical characteristics, and potential as therapeutic agents. While direct comparative experimental data for some of these specific isomers is limited in the public domain, this document synthesizes information from closely related analogues and established scientific principles to provide a valuable resource for researchers in drug discovery and development.

The Strategic Advantage of Fluorination in Isoquinoline Scaffolds

The introduction of a fluorine atom into an organic molecule can induce profound changes in its properties.[1] In the context of isoquinoline-based drug candidates, fluorination can:

-

Modulate Basicity (pKa): The high electronegativity of fluorine can lower the pKa of the isoquinoline nitrogen, influencing its ionization state at physiological pH. This has significant implications for drug-target interactions and pharmacokinetic properties such as solubility and membrane permeability.

-

Enhance Lipophilicity (logP): A fluorine substituent can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Block Metabolic Sites: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism. This "metabolic blocking" can increase the half-life and bioavailability of a drug.

-

Influence Conformation and Binding: The small size and unique electronic properties of fluorine can lead to favorable conformational changes and new, beneficial interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

Comparative Synthesis of Fluoroisoquinoline Carboxylic Acids

The synthetic accessibility of a compound is a critical consideration in drug development. The routes to different positional isomers of fluoroisoquinoline carboxylic acids can vary in complexity and efficiency.

A plausible synthetic strategy for 3-Fluoroisoquinoline-6-carboxylic acid and other isomers often involves multi-step sequences, starting from readily available precursors. Classical methods like the Bischler-Napieralski or Pictet-Spengler reactions are foundational for constructing the isoquinoline core, followed by functionalization.

Below is a generalized workflow comparing the synthesis of different fluoroisoquinoline isomers.

Caption: Generalized synthetic workflow for fluoroisoquinoline carboxylic acids.

For instance, the synthesis of 7-fluoroisoquinoline can be achieved from 1-chloro-7-fluoroisoquinoline through catalytic hydrogenation.[3] The carboxylic acid group can then be introduced at a specific position through various methods, such as lithiation followed by carboxylation. The synthesis of other isomers, such as those with fluorine at the 1- or 5-position, would require different starting materials and strategic functional group manipulations. The choice of a specific synthetic route will depend on the desired substitution pattern and the availability of starting materials.

Physicochemical Properties: A Comparative Analysis

| Compound | Predicted pKa (Isoquinoline N) | Predicted logP | Predicted Aqueous Solubility |

| 3-Fluoroisoquinoline-6-carboxylic acid | Lower than Isoquinoline | ~1.5 - 2.5 | Low to Moderate |

| 1-Fluoroisoquinoline-5-carboxylic acid | Lower than Isoquinoline | ~1.5 - 2.5 | Low to Moderate |

| 5-Fluoroisoquinoline-8-carboxylic acid | Lower than Isoquinoline | ~1.5 - 2.5 | Low to Moderate |

| 7-Fluoroisoquinoline-1-carboxylic acid | Lower than Isoquinoline | ~1.15[4] | Low to Moderate |

| Isoquinoline-5-carboxylic acid | ~3.5 - 4.5 | ~1.6[5] | Moderate |

Note: The pKa of the carboxylic acid group (typically around 3-5) will also be influenced by the electronic effects of the fluorinated isoquinoline core. The aqueous solubility of carboxylic acids is generally low but increases at pH values above their pKa as they form more soluble carboxylate salts.[6][7]

The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the isoquinoline nitrogen, resulting in a lower pKa compared to the non-fluorinated parent compound. The magnitude of this effect will depend on the position of the fluorine relative to the nitrogen. Similarly, the logP value, a measure of lipophilicity, is expected to be higher for the fluorinated isomers compared to their non-fluorinated counterparts.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Fluorinated isoquinolines are a rich source of biologically active molecules, with many derivatives showing promise as anticancer agents and kinase inhibitors.[8] The specific biological activity is highly dependent on the substitution pattern.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoquinoline derivatives.[8] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer. A comparative study between quinoline and isoquinoline derivatives has shown that for certain targets, the isoquinoline scaffold may offer superior activity.[8]

The introduction of a fluorine atom and a carboxylic acid group provides opportunities for specific interactions with biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the fluorine atom can participate in hydrogen bonding and other electrostatic interactions. The positional isomerism will be critical in determining the precise orientation of these functional groups within a target's binding site.

Kinase Inhibition

Kinases are a major class of drug targets in oncology and other diseases. The isoquinoline scaffold is a common feature in many kinase inhibitors. For example, derivatives of quinazoline, a related heterocyclic system, have been developed as potent and selective inhibitors of Aurora A kinase, a key regulator of mitosis.[9] The presence of a fluorine atom and a carboxylic acid group in these inhibitors was found to be important for their activity.[9]

It is plausible that fluoroisoquinoline carboxylic acids could also act as kinase inhibitors. The carboxylic acid moiety can form key interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The fluorine atom can enhance binding affinity and selectivity through interactions with specific residues in the active site.

Caption: Potential mechanism of kinase inhibition by fluoroisoquinoline carboxylic acids.

Experimental Protocols

To facilitate further research and a direct comparison of these promising compounds, detailed experimental protocols are essential.

General Protocol for Synthesis and Purification

A general approach for the final steps of synthesizing a fluoroisoquinoline carboxylic acid from a suitable precursor (e.g., a bromo- or cyano-substituted fluoroisoquinoline) is outlined below.

-

Hydrolysis of a Nitrile or Carboxylation of an Organometallic Intermediate:

-

For Nitrile Hydrolysis: Dissolve the fluoroisoquinoline carbonitrile in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide). Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

For Carboxylation: Dissolve the bromo-fluoroisoquinoline in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cool to -78 °C. Add a solution of a strong organolithium base (e.g., n-butyllithium) dropwise and stir for 1-2 hours. Bubble dry carbon dioxide gas through the solution for several hours.

-

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of ~2-3.

-

Isolation: The carboxylic acid product will often precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is a luminescent assay that measures ATP consumption.[10]

-

Reagent Preparation: Prepare solutions of the kinase, a specific substrate, ATP, and the test compounds at various concentrations.

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 1 hour).

-

Signal Detection: Stop the reaction and add a reagent that converts the ADP produced into a luminescent signal.

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[11]

Conclusion and Future Directions

While a complete head-to-head comparison of 3-Fluoroisoquinoline-6-carboxylic acid and its positional isomers is currently limited by the lack of direct experimental data, this guide provides a solid framework for researchers. The synthesis of these compounds is feasible through established methodologies, and their physicochemical properties can be rationally predicted to guide initial studies. Based on the broader class of fluorinated isoquinolines, these compounds hold significant promise as anticancer agents and kinase inhibitors.

Future research should focus on the systematic synthesis and evaluation of these positional isomers. Direct comparative studies of their physicochemical properties and biological activities will be crucial to elucidate detailed structure-activity relationships and to identify the most promising candidates for further drug development. The experimental protocols provided herein offer a starting point for such investigations.

Sources

- 1. scirp.org [scirp.org]

- 2. acdlabs.com [acdlabs.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Isoquinoline-5-carboxylic acid | C10H7NO2 | CID 260936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

A Comparative Guide to Purity Validation of 3-Fluoroisoquinoline-6-carboxylic Acid: The Definitive Role of NMR Spectroscopy

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring the safety, efficacy, and quality of therapeutic products.[1] This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of 3-Fluoroisoquinoline-6-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy, contrasting its quantitative power with established chromatographic techniques.

The central thesis of this guide is that for a fluorinated heterocyclic compound such as 3-Fluoroisoquinoline-6-carboxylic acid, a combination of ¹H and ¹⁹F NMR spectroscopy not only provides a robust, quantitative purity assessment but also offers unparalleled structural insight into potential impurities. This approach, grounded in the principles of quantitative NMR (qNMR), serves as a primary analytical method that is both self-validating and complementary to orthogonal techniques like HPLC-UV and LC-MS.[1][2]

The Analytical Challenge: Beyond Simple Purity

3-Fluoroisoquinoline-6-carboxylic acid presents a unique analytical challenge due to its combination of a rigid heterocyclic core, a fluorine substituent, and a carboxylic acid group. Potential impurities may arise from the starting materials, side reactions during synthesis (e.g., incomplete fluorination, positional isomers), or degradation. A reliable purity assessment, therefore, must not only quantify the main component but also identify and quantify these process-related impurities.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[3] Its fundamental advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, allowing for a direct and accurate quantification of a substance without the need for identical reference standards for each impurity.[2][4] This is particularly advantageous in the early stages of drug development when impurity standards may not be available.[5]

The Power of ¹⁹F NMR for Fluorinated Compounds

For a molecule like 3-Fluoroisoquinoline-6-carboxylic acid, the presence of a fluorine atom opens the door to ¹⁹F NMR analysis. This technique offers several distinct advantages:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR detection.[6]

-

Wide Chemical Shift Range: The chemical shift range of ¹⁹F is much larger than that of ¹H, which minimizes the chances of signal overlap, even in complex mixtures.[7]

-

Low Background Noise: Since fluorine is not ubiquitous in most solvent systems and common organic molecules, the ¹⁹F NMR spectrum is typically free from background signals, leading to a high signal-to-noise ratio.[8]

By utilizing both ¹H and ¹⁹F NMR, we can obtain orthogonal quantitative data from the same sample, significantly increasing the confidence in the purity assessment.

Experimental Workflow for qNMR Purity Determination

The following is a detailed protocol for the purity determination of 3-Fluoroisoquinoline-6-carboxylic acid using ¹H and ¹⁹F qNMR with an internal standard.

Caption: Figure 1: Experimental workflow for qNMR purity validation.

Step-by-Step Experimental Protocol:

-

Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR. It should be a high-purity, stable, non-volatile solid with signals that do not overlap with the analyte's signals. For 3-Fluoroisoquinoline-6-carboxylic acid in DMSO-d6, Maleic Anhydride is a suitable choice for ¹H qNMR as its vinylic protons appear in a clear region of the spectrum. For ¹⁹F qNMR, an external standard or a carefully chosen fluorinated internal standard that does not interact with the analyte would be used.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 3-Fluoroisoquinoline-6-carboxylic acid into a clean, dry vial.

-

Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic Anhydride) into the same vial.

-

Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to the vial. The carboxylic acid group suggests that DMSO-d6 would be a good solvent.[9]

-

Vortex the vial until both the analyte and the internal standard are completely dissolved.

-

Transfer the solution to a high-precision NMR tube.

-

-

NMR Data Acquisition:

-

¹H NMR:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Set a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. A D1 of 30 seconds is a conservative starting point.

-

Use a calibrated 90° pulse.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).[1]

-

-

¹⁹F NMR:

-

Switch the probe to the ¹⁹F channel.

-

Use a similar long relaxation delay.

-

Acquire the spectrum with proton decoupling.

-

-

-

Data Processing and Purity Calculation:

-

Apply Fourier transformation, phase correction, and baseline correction to both spectra.

-

Carefully integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 3-Fluoroisoquinoline-6-carboxylic acid, a singlet corresponding to one of the aromatic protons would be ideal for integration in the ¹H spectrum. In the ¹⁹F spectrum, the single fluorine signal would be integrated.

-

Calculate the purity using the following equation[4]:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of nuclei giving rise to the signal

-

MW = Molecular weight

-

m = Mass

-

P = Purity of the standard

-

-

Predicted NMR Reference Data

While experimental data is always preferred, in its absence, we can predict the NMR spectra of 3-Fluoroisoquinoline-6-carboxylic acid and its potential impurities based on known chemical shift trends and data from analogous structures.[4][8][10]

| Compound | Predicted ¹H Chemical Shifts (ppm) in DMSO-d6 | Predicted ¹⁹F Chemical Shift (ppm) in DMSO-d6 |

| 3-Fluoroisoquinoline-6-carboxylic acid | ~9.5 (s, 1H, H-1), ~8.8 (s, 1H, H-4), ~8.5 (d, 1H, H-5), ~8.2 (d, 1H, H-7), ~7.9 (dd, 1H, H-8), ~13.5 (br s, 1H, COOH) | ~ -110 to -120 |

| Impurity A: Isoquinoline-6-carboxylic acid | ~9.4 (s, 1H, H-1), ~8.6 (d, 1H, H-3), ~8.4 (d, 1H, H-4), ~8.3 (d, 1H, H-5), ~8.0 (d, 1H, H-7), ~7.8 (dd, 1H, H-8), ~13.4 (br s, 1H, COOH) | N/A |

| Impurity B: 3-Chloroisoquinoline-6-carboxylic acid | Similar to the parent compound, with slight downfield shifts for protons near the chloro substituent. | N/A |

| Impurity C: Starting material (e.g., a bromo- or iodo-precursor) | Will have characteristic signals depending on the specific precursor used. | N/A |

Note: These are predicted values and should be confirmed with experimental data. The presence of the electron-withdrawing fluorine atom is expected to cause a general downfield shift of the aromatic protons compared to the non-fluorinated analog.

Comparison with Alternative Analytical Techniques

While qNMR is a powerful tool, a comprehensive purity validation often involves orthogonal methods.[1]

| Feature | NMR Spectroscopy | HPLC-UV | LC-MS |

| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. Provides structural and quantitative information. | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. Quantification is based on the area of the chromatographic peaks.[11] | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. Provides information on the mass-to-charge ratio of the separated components.[11] |

| Quantification | Absolute quantification without the need for a specific reference standard for each analyte.[4] Considered a primary ratio method. | Relative quantification that requires a certified reference standard for the main component and ideally for each impurity to determine response factors. | Primarily a qualitative technique for identification, but can be used for quantification, often with lower precision than HPLC-UV unless stable isotope-labeled internal standards are used. |

| Specificity | Highly specific due to the unique chemical shift and coupling pattern for each molecule. Can distinguish between isomers. | Dependant on chromatographic resolution. Co-eluting impurities can lead to inaccurate quantification.[12] | Highly specific due to both retention time and mass-to-charge ratio. Excellent for identifying unknown impurities. |

| Sensitivity | Generally lower sensitivity than chromatographic methods. | High sensitivity, capable of detecting trace impurities. | Very high sensitivity, often the method of choice for trace-level impurity identification. |

| Sample Throughput | Can be lower due to the need for longer experiment times for quantitative accuracy (long relaxation delays). | High throughput, with typical run times of 15-30 minutes. | Similar throughput to HPLC-UV. |

| Self-Validation | The use of a certified internal standard of a different chemical structure provides a strong internal validation of the measurement. | Requires separate validation experiments for parameters like linearity, accuracy, and precision. | Requires similar validation to HPLC-UV. |

Decision-Making in Analytical Strategy

The choice of analytical technique depends on the specific requirements of the analysis.

Caption: Figure 2: Decision tree for selecting an analytical technique.

For the highest level of confidence in the purity assessment of 3-Fluoroisoquinoline-6-carboxylic acid, a combined, orthogonal approach is recommended.[1] qNMR provides an accurate, absolute measure of the main component's purity and structural confirmation, while HPLC-UV offers sensitive detection of trace impurities, and LC-MS provides definitive identification of any unknown peaks.

Conclusion

In the rigorous landscape of pharmaceutical development, the purity of chemical intermediates is non-negotiable. For a fluorinated compound like 3-Fluoroisoquinoline-6-carboxylic acid, NMR spectroscopy, particularly the combined use of ¹H and ¹⁹F qNMR, stands out as a uniquely powerful tool. It offers not just a number, but a detailed picture of the sample's composition, providing a level of confidence and structural insight that is difficult to achieve with chromatographic methods alone. By integrating qNMR into a broader analytical strategy that includes orthogonal techniques like HPLC and LC-MS, researchers can ensure a comprehensive and robust validation of their materials, paving the way for the development of safe and effective medicines.

References

-

Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

-

Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. Retrieved from [Link]

-

Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry, 29(1), 145-155.

- Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Quantitative 1H NMR: Development and Potential of an Analytical Method.

-

Eurachem. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]

- Penner, A. J., Burns, D. C., & Martin, G. E. (2021). DFT-GIAO ¹⁹F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. Journal of Organic Chemistry, 86(15), 10087–10098.

-

Agência Nacional de Vigilância Sanitária (ANVISA). (2020). Validation of analytical methods in a pharmaceutical quality system: An overview focused on HPLC methods. SciELO. Retrieved from [Link]

-

Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Prime Labs. (2026, February 12). HPLC vs. LC-MS: Which Purity Test Actually Matters? Retrieved from [Link]

- International Union of Pure and Applied Chemistry (IUPAC). (2002). Protocols for the single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855.

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

- Claridge, T. D. W., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070.

- Tan, Y. S., et al. (2024). ¹⁹F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Journal of Biomolecular NMR, 78(1), 1-10.

- Sandor, P., et al. (2016).

-

ResearchGate. (n.d.). ¹H, ¹³C and ¹⁹F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved from [Link]

-

Claridge, T. D. W., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinoline-6-carboxylic acid. PubChem. Retrieved from [Link]

-

The University of Queensland. (n.d.). Isoquinoline | C9H7N | MD Topology | NMR | X-Ray. ATB. Retrieved from [Link]

- Raju, I., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.

- Bosnalijek. (2003). A process for synthesis of fluoroquinolonic derivatives. Google Patents.

- Moussaoui, Y., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1456.

-

LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

- Singh, R., & Kumar, V. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 12(35), 6787-6804.

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. Download NMR Predict - Mestrelab [mestrelab.com]

- 3. eurolab-d.de [eurolab-d.de]

- 4. acdlabs.com [acdlabs.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. biophysics.org [biophysics.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]

- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. magritek.com [magritek.com]

- 12. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Benchmarking Novel PARP Inhibitors: Efficacy of 3-Fluoroisoquinoline-6-carboxylic Acid vs. Olaparib in a BRCA-Mutated Ovarian Cancer Xenograft Model

Introduction: The Rationale for a Head-to-Head Preclinical Trial